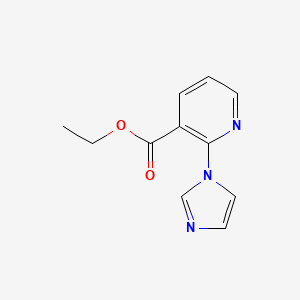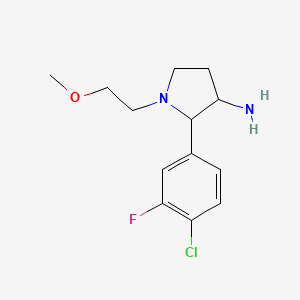
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine (2C-F-MEP) is a synthetic compound belonging to the class of pyrrolidines. It has been studied extensively in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Pyrrole and Pyrrolidine Derivatives
Pyrrole and pyrrolidine derivatives, including compounds similar to 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, are fundamental in various biological molecules such as heme and chlorophyll. These derivatives are known for their aromatic characteristics and are prepared typically through the condensation of amines with carbonyl-containing compounds. The resulting compounds find utility in diverse areas including solvent production, as wetting agents, and in the synthesis of electrically conducting films and nonaromatic cyclic amide systems. Polypyrroles, for example, are notable for forming highly stable, flexible, and electrically conducting films (Anderson & Liu, 2000).
Hydrogen-Bond Basicity in Amines
The chemical structure of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, which includes a pyrrolidine ring, is relevant in studies of hydrogen-bond basicity. Research on secondary amines, like pyrrolidine, highlights the sensitivity of their hydrogen-bond basicity to steric effects and the electronic nature of the nitrogen lone pair. These factors are crucial in understanding the binding and interaction behavior of such compounds (Graton et al., 2001).
Medicinal Chemistry and Synthesis
The pyrrolidine ring, present in 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, is a common feature in the synthesis of medicinal compounds. For instance, N-substituted pyrrolidinones have been used to create 5-methoxylated 3-pyrrolin-2-ones, which serve as useful adducts in the production of agrochemicals or medicinal compounds. Such transformations underscore the role of pyrrolidine derivatives in the development of new chemical entities (Ghelfi et al., 2003).
Chemical Reactivity and Biological Evaluation
The chemical structure of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is relevant to the study of reactivity and biological evaluation. Compounds with similar structures have been used to construct various nitrogen heterocyclic compounds, which are then investigated for their biological activity. This illustrates the potential of such compounds in drug discovery and development (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



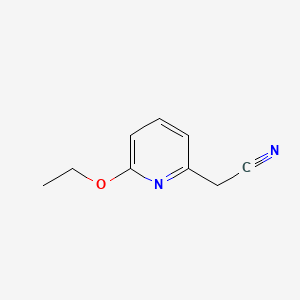


![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
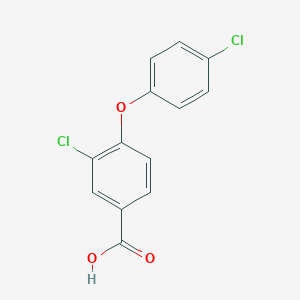
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)



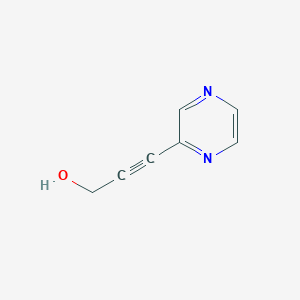
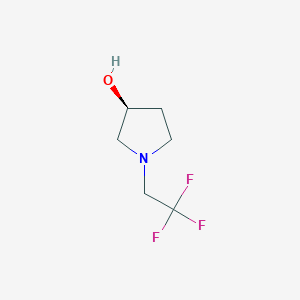
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
